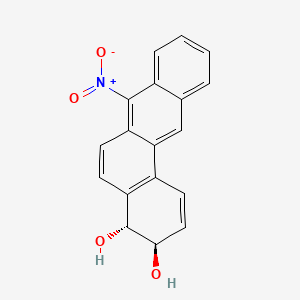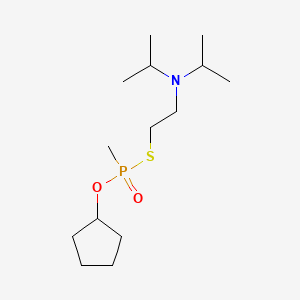
7-Nitrobenz(a)anthracene-trans-3,4-dihydrodiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Nitrobenz(a)anthracene-trans-3,4-dihydrodiol is a derivative of 7-nitrobenz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH). This compound is of significant interest in scientific research due to its unique chemical properties and potential biological activities. It is characterized by the presence of a nitro group at the 7th position and a dihydrodiol group at the 3,4 positions of the benz(a)anthracene structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-nitrobenz(a)anthracene-trans-3,4-dihydrodiol typically involves the nitration of benz(a)anthracene followed by dihydroxylation. The nitration process introduces a nitro group at the 7th position of benz(a)anthracene. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
The dihydroxylation step involves the addition of hydroxyl groups to the 3,4 positions of the nitrated benz(a)anthracene. This can be accomplished using osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) under mild conditions .
Industrial Production Methods
There is no evidence that this compound has been produced in commercial quantities . Its production is primarily limited to research laboratories for scientific studies.
化学反应分析
Types of Reactions
7-Nitrobenz(a)anthracene-trans-3,4-dihydrodiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic substitution reactions can occur at positions other than the nitro and dihydrodiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benz(a)anthracene derivatives.
科学研究应用
7-Nitrobenz(a)anthracene-trans-3,4-dihydrodiol has several scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of PAHs and their derivatives.
Biology: The compound is used in studies to understand the metabolic pathways and biological effects of PAHs.
Medicine: Research on its potential carcinogenic and mutagenic properties helps in understanding cancer mechanisms.
作用机制
The biological effects of 7-nitrobenz(a)anthracene-trans-3,4-dihydrodiol are primarily due to its metabolic activation. The compound undergoes enzymatic conversion to reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects . The key molecular targets include cellular DNA and various enzymes involved in detoxification pathways.
相似化合物的比较
Similar Compounds
Benz(a)anthracene: The parent compound without the nitro and dihydrodiol groups.
7-Nitrobenz(a)anthracene: Lacks the dihydrodiol group.
Benz(a)anthracene-trans-3,4-dihydrodiol: Lacks the nitro group.
Uniqueness
7-Nitrobenz(a)anthracene-trans-3,4-dihydrodiol is unique due to the presence of both the nitro and dihydrodiol groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of chemical reactions and biological interactions compared to its analogs .
属性
CAS 编号 |
106624-77-5 |
|---|---|
分子式 |
C18H13NO4 |
分子量 |
307.3 g/mol |
IUPAC 名称 |
(3R,4R)-7-nitro-3,4-dihydrobenzo[a]anthracene-3,4-diol |
InChI |
InChI=1S/C18H13NO4/c20-16-8-7-12-14(18(16)21)6-5-13-15(12)9-10-3-1-2-4-11(10)17(13)19(22)23/h1-9,16,18,20-21H/t16-,18-/m1/s1 |
InChI 键 |
HXVOYNIFZXGULL-SJLPKXTDSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=C3C4=C(C=CC3=C2[N+](=O)[O-])[C@H]([C@@H](C=C4)O)O |
规范 SMILES |
C1=CC=C2C(=C1)C=C3C4=C(C=CC3=C2[N+](=O)[O-])C(C(C=C4)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-Ethoxy-7-methylbicyclo[2.2.1]heptane](/img/structure/B14414058.png)


![2-Butanone, 3,3-dimethyl-1-phenyl-1-[(trimethylsilyl)oxy]-](/img/structure/B14414077.png)




![6-(4-Methylphenyl)-3-(methylsulfanyl)thieno[2,3-e][1,2,4]triazine](/img/structure/B14414116.png)


